Product packaging for 2-Methylisophthalaldehyde(Cat. No.:CAS No. 51689-50-0)

2-Methylisophthalaldehyde

Cat. No.: B3269803
CAS No.: 51689-50-0
M. Wt: 148.16 g/mol
InChI Key: DPHHDYGAXAVFIA-UHFFFAOYSA-N
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Description

2-Methylisophthalaldehyde is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B3269803 2-Methylisophthalaldehyde CAS No. 51689-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7-8(5-10)3-2-4-9(7)6-11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHHDYGAXAVFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Protocols

The formylation of electron-rich aromatic rings using hexamethylenetetramine (HMTA) is a well-established method known as the Duff reaction. maxbrainchemistry.comwikipedia.org This reaction is particularly useful for introducing aldehyde groups onto activated arenes. thieme-connect.de For the synthesis of 2-Methylisophthalaldehyde, a precursor like m-xylene (B151644) would be subjected to formylation. The reaction requires strongly electron-donating substituents on the aromatic ring for it to proceed efficiently. wikipedia.org Modifications using strong acids like trifluoroacetic acid (TFA) or polyphosphoric acid as solvents have been shown to successfully introduce formyl groups onto various aromatic rings. semanticscholar.orgjst.go.jp

The efficiency of the HMTA-mediated formylation is highly dependent on the reaction conditions. Key parameters such as the choice of acid/solvent, temperature, and the molar ratio of reactants are critical for maximizing yield and selectivity. Strong acids like trifluoroacetic acid (TFA), methanesulfonic acid, or sulfuric acid are often used as both the solvent and the catalyst. semanticscholar.orgresearchgate.net The reaction is typically conducted at elevated temperatures, often at reflux, for several hours. semanticscholar.orgresearchgate.net Recent developments have explored solvent-free mechanochemical approaches, which can reduce reaction times and avoid the use of large quantities of corrosive acids like TFA. researchgate.netacs.org

Below is a table summarizing typical reaction parameters for Duff-type formylation reactions.

ParameterConditionRationale / ObservationSource
Formylating Agent Hexamethylenetetramine (HMTA)Serves as the source of the formyl carbon. wikipedia.orgchemeurope.com
Substrate Electron-rich arenes (e.g., phenols, xylenes)Reaction requires activating groups on the aromatic ring. wikipedia.orgacs.org
Acid / Solvent Trifluoroacetic acid (TFA), Acetic Acid, H₂SO₄TFA often gives improved yields but poses challenges for removal on a large scale. acs.orgconicet.gov.ar H₂SO₄ with silica (B1680970) has been used in mechanochemical methods. researchgate.net
Temperature 70–140 °C (reflux)Elevated temperatures are generally required to drive the reaction. semanticscholar.orgconicet.gov.ar
Stoichiometry 1:1 to 1:2.5 (Substrate:HMTA)For diformylation, a higher ratio of HMTA is necessary. acs.org
Reaction Time 1–12 hoursVaries significantly with temperature and methodology (solution-phase vs. mechanochemical). acs.orgconicet.gov.ar

The Duff reaction proceeds through a complex series of steps involving electrophilic aromatic substitution. chemeurope.com The mechanism can be summarized as follows:

Formation of the Electrophile : Hexamethylenetetramine is protonated in the acidic medium, leading to the ring-opening and formation of a reactive iminium ion (CH₂⁺NR₂). wikipedia.orgchemeurope.com

Electrophilic Attack : The electron-rich aromatic ring attacks the iminium ion, forming a C-C bond and resulting in a benzylamine-type intermediate. wikipedia.orgresearchgate.net This step is the key regioselective stage of the reaction. researchgate.net

Intramolecular Redox : A subsequent intramolecular redox reaction occurs, which elevates the benzylic carbon from the oxidation state of an amine to that of an aldehyde. wikipedia.orgchemeurope.com

Hydrolysis : The final step involves the acid-catalyzed hydrolysis of the resulting imine species to yield the final aldehyde product and an ammonium (B1175870) salt. wikipedia.orgchemeurope.com

Theoretical studies using DFT calculations have provided insight into the selectivity-determining step, suggesting it is governed by a hydrogen bond that leads to a cyclohexa-2,4-dienone intermediate, which establishes the position of formylation. semanticscholar.orgresearchgate.net

While the Duff reaction is synthetically useful, its scalability for industrial production faces challenges. The use of large volumes of strong, corrosive acids like trifluoroacetic acid in traditional solution-phase protocols is a significant drawback. acs.org This necessitates energy-intensive and costly procedures for acid removal and product purification. acs.org

To address these limitations, solvent-free mechanochemical methods have been developed. researchgate.netacs.org These approaches, which involve milling the reactants with a solid support like silica gel and a mineral acid, offer a more sustainable alternative. researchgate.net The scalability of mechanochemical synthesis has been validated at the gram-scale, demonstrating high yields in shorter reaction times without the need for bulk solvents, which is a significant advantage for potential industrial application. researchgate.net

An alternative synthetic route to aromatic dialdehydes involves the oxidation of benzylic alcohols. For this compound, a suitable precursor would be 2-methyl-1,3-benzenedimethanol. Manganese dioxide (MnO₂) is a widely used reagent for the selective oxidation of benzylic and allylic alcohols to their corresponding aldehydes or ketones. commonorganicchemistry.comnanotrun.commychemblog.com The reaction is typically heterogeneous and performed under neutral conditions. nanotrun.com

The reactivity of manganese dioxide is highly dependent on its method of preparation and activation. "Activated" MnO₂ is crucial for efficient oxidation. mychemblog.com

Preparation and Activation: Activated MnO₂ is commonly prepared by the precipitation of MnO₂ from a warm aqueous solution of potassium permanganate (B83412) (KMnO₄) and a manganese salt, such as manganese sulfate (B86663) (MnSO₄). mychemblog.com The resulting precipitate is then "activated" by heating it at temperatures between 100–200 °C for several hours. mychemblog.comstackexchange.com This process removes water, which significantly enhances the oxidizing power of the reagent. stackexchange.com

Reaction Systems: The oxidation is typically carried out by stirring the alcohol precursor with a large excess of activated MnO₂ in a non-polar solvent. acsgcipr.org Dichloromethane (B109758) and chloroform (B151607) are common solvents for these reactions. commonorganicchemistry.com The reaction is selective for benzylic alcohols, leaving other functional groups intact. nanotrun.com For instance, a study on the synthesis of 2-hydroxy-5-methylisophthalaldehyde (B1214215), a structural analog, demonstrated the effective use of activated MnO₂.

Below is a table detailing a representative protocol for MnO₂ oxidation.

ParameterConditionRationale / ObservationSource
Oxidizing Agent Activated Manganese Dioxide (MnO₂)Highly selective for benzylic and allylic alcohols. A large excess (e.g., 10x molar excess) is often required. acsgcipr.org
Precursor Benzylic diol (e.g., 2-methyl-1,3-benzenedimethanol)The starting material with alcohol groups at the positions to be oxidized. nanotrun.com
Solvent Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃)Non-polar solvents are preferred to minimize side reactions. commonorganicchemistry.com
Temperature Room Temperature to 60 °CThe reaction can often proceed at mild temperatures. commonorganicchemistry.com
Reaction Time 12–24 hoursAs a heterogeneous reaction, it may require extended stirring to go to completion. commonorganicchemistry.com
Workup FiltrationThe solid MnO₂ and its reduced forms are simply filtered off from the reaction mixture. mychemblog.com

This method provides a high-yielding and clean alternative to other oxidation protocols, avoiding harsh reagents and reaction conditions.

Manganese Dioxide (MnO₂) Oxidation of Precursors

Reaction Conditions for Enhanced Yields

Achieving high yields in the synthesis of substituted isophthalaldehydes is contingent on the careful control of reaction conditions. A common strategy involves the oxidation of corresponding diol precursors. While direct synthesis methods for this compound are not extensively detailed in common literature, analogous reactions for structurally similar compounds, such as 2-Hydroxy-5-methylisophthalaldehyde, provide insight into effective methodologies.

One high-yield method is the oxidation of a precursor like 2,6-bis(hydroxymethyl)-p-cresol (B160597) using activated manganese dioxide (MnO₂). This approach offers significant yields under mild conditions. To maximize the efficiency of this reaction, specific parameters are optimized. The choice of solvent is critical, with non-polar solvents like dichloromethane being preferred to minimize side reactions. Furthermore, the activation of the oxidizing agent is a key step for enhancing its capacity.

Table 1: Optimized Conditions for Oxidation of a Precursor Diol The following table outlines optimized parameters for a high-yield synthesis of a substituted isophthalaldehyde (B49619) via MnO₂ oxidation, a method applicable to precursors of this compound.

ParameterConditionRationaleReference
Oxidizing AgentActivated Manganese Dioxide (MnO₂)Provides high yields under mild conditions.
ActivationPre-treatment of MnO₂ at 200°C for 2 hoursEnhances oxidative capacity.
SolventDichloromethaneMinimizes side reactions compared to polar solvents.
TemperatureRoom TemperatureMilder conditions reduce by-product formation.
Reaction Time24 hoursEnsures complete conversion of the diol.
PurificationFlash ChromatographyLeads to a high isolated yield of 77%.

Derivatization Strategies for Functionalization

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly Schiff base ligands. chemicalbook.com The two aldehyde groups are reactive sites that can readily undergo condensation reactions with primary amines to form imines (Schiff bases). This reactivity is harnessed to create elaborate ligands capable of coordinating with various metal ions, forming stable complexes used in catalysis and materials science. researchgate.net For instance, derivatization with amines can lead to the formation of acyclic or macrocyclic ligands. chemicalbook.com

While this compound itself does not possess a hydroxyl group, its derivatives, such as the widely studied 2-Hydroxy-5-methylisophthalaldehyde, require selective functionalization. chemicalbook.comlabcompare.com In multi-step syntheses involving these polyfunctional molecules, it is often necessary to temporarily block the reactivity of the phenolic hydroxyl group to prevent it from participating in undesired side reactions. This is achieved through the use of protecting groups. ddugu.ac.in

The selective protection of a hydroxyl group in the presence of other reactive functionalities like aldehydes is a common challenge in organic synthesis. ddugu.ac.in Silyl ethers are among the most frequently used protecting groups for alcohols and phenols due to their ease of introduction, stability under various conditions, and selective removal. ddugu.ac.infiveable.me

A prevalent method for the selective protection of the hydroxyl group in 2-Hydroxy-5-methylisophthalaldehyde involves the use of tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) and is catalyzed by a mild base such as imidazole, which also neutralizes the HCl generated during the reaction. researchgate.net This method is highly chemoselective, targeting the phenolic hydroxyl group while leaving the aldehyde functionalities intact. tandfonline.com

Table 2: Reagents for Selective Hydroxyl Group Protection This table details a common method for the protection of the hydroxyl group on a key derivative, 2-Hydroxy-5-methylisophthalaldehyde.

ReagentCatalyst/BaseSolventKey FeatureReference
tert-Butyldimethylsilyl chloride (TBDMSCl)ImidazoleTetrahydrofuran (THF)Provides selective protection of the phenolic hydroxyl group at room temperature.
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Catalyst-freeAqueous mediaOffers chemoselective O-Boc protection for phenols over aliphatic alcohols. tandfonline.com

Regioselectivity in Synthesis

The precise placement of functional groups on the aromatic ring is paramount in the synthesis of this compound and its derivatives. Regioselectivity determines the final structure and properties of the molecule and is controlled by the directing effects of substituents already present on the ring and the reaction mechanism.

Control of Functional Group Placement

Controlling the placement of the methyl and two formyl groups into the specific 1, 2, and 3 positions on the benzene (B151609) ring requires a strategic synthetic design. The directing influence of substituents on an aromatic ring is a fundamental principle used to achieve regiocontrol. An activating, ortho-, para-directing group can be used to guide incoming electrophiles to specific positions.

In the synthesis of the related compound, 2-Hydroxy-5-methylisophthalaldehyde, the hydroxyl group is a powerful activating and ortho-, para-directing group. During formylation reactions, such as the Duff reaction, the hydroxyl group directs the incoming formyl groups to the positions ortho to it (C2 and C6), thus ensuring the desired substitution pattern. chemicalbook.com

Another powerful strategy for achieving regioselectivity is directed ortho-metalation. This involves using a directing group (e.g., methoxy, amide, or MOM-ether) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. The resulting aryllithium species can then be quenched with an electrophile to install a functional group at the desired location with high precision. acs.org This method provides a reliable way to build up complex substitution patterns that are not accessible through classical electrophilic aromatic substitution.

Influence of Starting Materials on Product Regioselectivity

The choice of the starting material is the most critical factor influencing the regiochemical outcome of the synthesis. The inherent electronic and steric properties of the substituents on the initial reactant dictate the position of subsequent modifications.

For example:

Starting with p-Cresol (B1678582) (4-methylphenol) : The synthesis of 2-Hydroxy-5-methylisophthalaldehyde starts with p-cresol. The powerful ortho-directing effect of the hydroxyl group ensures that formylation occurs at positions 2 and 6, directly adjacent to it, yielding the desired 2-hydroxy-1,3-dicarbaldehyde substitution pattern on the p-cresol framework. chemicalbook.comlookchem.com

Starting with Toluene : Electrophilic formylation of toluene, for instance under Gatterman-Koch conditions (CO, HCl, AlCl₃/CuCl) or using superacids like trifluoromethanesulfonic acid, overwhelmingly favors substitution at the para position due to the directing effect of the methyl group and steric hindrance at the ortho positions. researchgate.networldscientific.com This leads to p-tolualdehyde as the major product, making it an unsuitable starting point for a direct synthesis of this compound. researchgate.net

Starting with m-Xylene : The photooxidation of m-xylene is initiated by OH radicals, which can lead to the oxidation of one of the methyl groups to form intermediates like m-tolualdehyde and m-toluic acid. nih.gov While this demonstrates a pathway for functionalizing a methyl group on a xylene core, controlling the reaction to achieve diformylation at specific sites requires more sophisticated catalytic systems. copernicus.orgnih.gov

This illustrates that a successful regioselective synthesis must begin with a precursor that already contains substituents positioned to direct subsequent reactions to the correct atoms of the aromatic ring.

Compound Index

The Coordination Chemistry of this compound: A Focus on Metal Complexation

The chemical compound this compound serves as a foundational component in the synthesis of complex molecular structures, particularly within the domain of coordination chemistry. Its aldehyde functional groups provide reactive sites for the construction of elaborate ligands designed to bind with metal ions, leading to the formation of novel metal complexes with specific structural and reactive properties.

Metal Complexes

Catalytic Applications of

Metal complexes derived from Schiff base ligands are widely recognized for their catalytic prowess. The Schiff bases formed from this compound are part of a broad class of ligands used to create catalysts for a variety of organic transformations. The electronic and steric properties of these complexes, which can be fine-tuned by selecting different metal centers and amine precursors, are central to their catalytic activity.

The selective oxidation of hydrocarbons, particularly the conversion of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone, is a reaction of major industrial importance. These products are key intermediates in the production of nylon. Metal complexes, especially those involving Schiff bases, have been extensively investigated as catalysts for this transformation, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂).

While specific studies detailing the use of this compound-derived complexes for cyclohexane oxidation are not prominent, the catalytic activity of structurally related Schiff base complexes provides a strong precedent for their potential application. The general mechanism involves the metal complex activating the oxidant, which then initiates the oxidation of the hydrocarbon. The efficiency and selectivity of these catalysts are influenced by factors such as the choice of metal, the ligand's coordination environment, reaction temperature, and the solvent used. kfupm.edu.saresearchgate.netrsc.org For instance, studies on various metal-Schiff base systems have demonstrated good conversion rates and high selectivity for the desired alcohol and ketone products. kfupm.edu.sa Iron, manganese, cobalt, and copper are among the metals frequently employed in these catalytic systems. rsc.org

Table 1: Examples of Cyclohexane Oxidation using Metal-Schiff Base Complex Catalysts
Catalyst TypeMetal CenterOxidantPrimary ProductsKey FindingsReference
Dithiocarbazate Schiff Base ComplexCopper (Cu)H₂O₂Cyclohexanol, CyclohexanoneDemonstrated high activity and selectivity (98%). Reaction conditions like temperature and oxidant concentration were crucial. kfupm.edu.sa
Chitosan Anchored Schiff Base ComplexCopper (Cu)H₂O₂Not specified in abstractThe complex was found to be an effective catalyst for oxidation reactions under mild, eco-friendly conditions. researchgate.net
Metal-Nitrogen-Doped Carbons (M–N₄ sites)Iron (Fe), Manganese (Mn), Cobalt (Co), etc.TBHPCyclohexanol, CyclohexanoneFe-containing catalysts were the most reactive. The reaction may follow a radical-mediated mechanism. rsc.org
Vanadium-Titanium OxidesVanadium (V)TBHPCyclohexanol, Cyclohexanone ("olone")Achieved 35% conversion with 92% selectivity for cyclohexanone. rsc.org

In the field of bioinorganic chemistry, a significant goal is the development of synthetic molecules that mimic the function of natural enzymes. Metalloenzymes, which feature a metal ion at their active site, catalyze a vast array of critical biological reactions. Researchers design and synthesize "biomimetic" or "enzyme mimic" complexes to replicate the structure and function of these active sites. This approach provides insight into enzymatic mechanisms and can lead to the development of novel catalysts for industrial and pharmaceutical applications.

Schiff base ligands derived from precursors like this compound are excellent candidates for building these biomimetic models. Their ability to form stable complexes with a variety of coordination geometries allows for the replication of the specific environments found in enzyme active sites. By incorporating specific functional groups into the ligand structure, it is possible to mimic not only the primary coordination sphere of the metal but also the secondary interactions that tune the enzyme's reactivity. These synthetic analogues can be used to model the catalytic cycles of enzymes involved in oxidation, hydrolysis, and other transformations.

The activation of small, abundant, and relatively inert molecules such as carbon dioxide (CO₂), nitrogen (N₂), and oxygen (O₂) is a fundamental challenge in chemistry with profound implications for clean energy and sustainable chemical production. researchgate.net Metal complexes play a crucial role in this area by binding to these small molecules and facilitating their conversion into more valuable products. nih.gov

The concept of metal-ligand cooperativity (MLC) is often central to the function of these catalysts, where both the metal center and the ligand participate in the activation process. louisville.edu Ligands can be designed to be "redox-active," meaning they can store and release electrons, or to have flexible geometries that support the binding and transformation of substrates. rsc.orgnih.gov Multinuclear complexes, where two or more metal centers are held in close proximity by a bridging ligand, can also provide unique reaction pathways for small molecule activation. rsc.orgnih.gov Schiff base macrocycles derived from dialdehydes like this compound can be used to construct such multinuclear complexes, creating a well-defined pocket to bind and activate small molecules.

Molecular Magnetism and Spin-Active Systems

The study of molecules that possess interesting magnetic properties is a vibrant area of materials science. These "molecular magnets" or "spin-active systems" have potential applications in data storage, quantum computing, and spintronics. The magnetic properties of a molecule are determined by the presence of unpaired electrons and the interactions between them.

A radical is a molecule with at least one unpaired electron. Most radicals are highly reactive and short-lived, but "persistent" or "stable" radicals can be isolated and studied. The phenalenyl (PLY) radical is a well-known stable hydrocarbon radical, whose stability arises from the extensive delocalization of its unpaired electron over the molecule's π-conjugated system. mdpi.com However, it tends to dimerize, which has limited its isolation. mdpi.com

Recent research has focused on creating new, highly stable phenalenyl-based neutral radicals. One successful strategy involves the synthesis of phenalenyl diimides. A key synthetic route to these compounds can utilize methylisophthalaldehydes as starting materials. dntb.gov.ua Through consecutive photochemical reactions with maleimides, a phenalene (B1197917) diimide scaffold is constructed. This scaffold can then be converted into a persistent phenalenyl diimide neutral radical. dntb.gov.ua These radicals are of significant interest for creating spin-active molecules with tunable magnetic properties. mdpi.commdpi.comnih.gov The introduction of bulky substituents, such as tert-butyl groups, can further enhance the stability of the radical by sterically hindering dimerization. nih.gov

Polymer and Materials Science Applications

Photopolymerization and Photoclick Chemistry

2-Methylisophthalaldehyde (MIA) is a versatile precursor in photopolymerization and photoclick chemistry. Photoclick reactions are characterized by the use of light to trigger rapid and efficient chemical ligations. In the context of MIA, its utility stems from a photoenolization reaction that generates highly reactive intermediates capable of undergoing cycloaddition reactions to form polymers. This light-triggered process allows for high spatiotemporal control over the polymerization, making it a powerful tool for creating well-defined polymeric materials and surfaces.

Photoinduced Diels-Alder Cycloaddition Reactions

The primary mechanism through which this compound participates in photopolymerization is the photoinduced Diels-Alder reaction. This [4+2] cycloaddition is a powerful bond-forming reaction in organic synthesis and has been adapted for materials science. For MIA, the process is initiated by light, which transforms the molecule into a reactive diene that can be "trapped" by a suitable dienophile, such as a maleimide (B117702). When bifunctional or polyfunctional MIA and maleimide monomers are used, this reaction leads to the formation of AABB-type polymers.

Upon irradiation with light, this compound undergoes a photoenolization process to form a highly reactive ortho-quinodimethane (o-QDM) intermediate. This transient species is a key reactive diene that readily participates in Diels-Alder reactions. The formation of the o-QDM is a reversible process, but in the presence of a dienophile, it is efficiently trapped, driving the reaction forward to form a stable cycloadduct. This in-situ generation of the reactive intermediate is a cornerstone of MIA's application in photopolymerization.

A sophisticated application of this compound's photochemical properties is in the wavelength-gated synthesis of complex molecules like phenalenyl diimide scaffolds. researchgate.net This technique allows for a stepwise and controlled construction of polycyclic structures by using different wavelengths of light to activate the two aldehyde groups of MIA consecutively. researchgate.net

The process begins with the irradiation of 2-methylisophthalaldehydes (MIAs) at a higher wavelength, which selectively triggers the formation of one o-QDM intermediate. researchgate.net This intermediate then reacts with one equivalent of a maleimide to form a 5-formyl-hexahydro-benzo[f]isoindole (FBI). Subsequently, irradiation at a lower, more energetic wavelength activates the second aldehyde group, generating a second o-QDM intermediate. The addition of a second equivalent of a maleimide (which can be the same as or different from the first) leads to the formation of hexahydro-phenalene-1,6-diol diimides (HPDDs). researchgate.net This modular, wavelength-gated approach enables the precise assembly of complex, heterobifunctional polycyclic aromatic diimides, a feat not readily achievable through conventional methods. researchgate.net

The photoinduced Diels-Alder reactions involving this compound are notable not only for their efficiency but also for their high degree of stereochemical control. Research has demonstrated that these photoreactions exhibit excellent diastereoselectivity. researchgate.net The controlled formation of specific stereoisomers is crucial in determining the final properties of the resulting polymer or material. The steric hindrance from the imide groups plays a role in guiding the approach of the dienophile to the o-QDM intermediate, resulting in a high diastereomeric ratio (d.r.). researchgate.net

Table 1: Efficiency and Diastereoselectivity in the Wavelength-Gated Synthesis Using this compound Derivatives researchgate.net
Reaction StepProductYield (%)Diastereomeric Ratio (d.r.)
First Photoreaction (Higher Wavelength)5-formyl-hexahydro-benzo[f]isoindoles (FBIs)82-9962-98%
Second Photoreaction (Lower Wavelength)hexahydro-phenalene-1,6-diol diimides (HPDDs)82-9962-98%

Continuous Flow Synthesis of Polymeric Materials

While continuous flow manufacturing has been explored for the synthesis of related polyaldehydes, such as poly(o-phthalaldehyde), to improve scalability, purity, and stability over conventional batch processes, specific research detailing the application of this compound in continuous flow polymer synthesis is not prominently available in the reviewed literature. lsu.edubohrium.comlsu.edu The extension of this methodology to aldehyde monomer systems is envisioned as a promising route for a circular plastics economy. lsu.edulsu.edu

Additive-Free Precipitation Polymerization

Leveraging the unique reactivity of this compound, a sustainable and powerful platform for microsphere synthesis has been developed based on a purely light-driven, additive-free precipitation polymerization. This method involves the light-induced step-growth polymerization between MIA and a maleimide comonomer. As the polymer chains grow, they become insoluble in the reaction medium and precipitate out, forming highly uniform, monodisperse microparticles.

This process is considered a green chemistry approach as it is driven by light (including sunlight), proceeds at ambient temperatures, and eliminates the need for any surfactants or other additives that are typically required in precipitation or emulsion polymerization processes. The size of the resulting monodisperse particles can be controlled, typically ranging from 0.4 to 2.4 micrometers.

of this compound in Fluorescent Materials Development

This compound serves as a versatile aromatic building block in the synthesis of advanced fluorescent materials. Its two reactive aldehyde functional groups, positioned on a methylated benzene (B151609) ring, allow for its incorporation into a variety of molecular architectures, including carbon quantum dots, macrocyclic Schiff bases, and functional polymers. These materials exhibit unique photophysical properties, making them suitable for applications in sensing, imaging, and optoelectronics.

Precursor for Carbon Quantum Dots

Aromatic compounds, including dialdehydes like this compound, are effective precursors for the synthesis of carbon quantum dots (CDs), which are zero-dimensional fluorescent carbon nanomaterials typically smaller than 10 nm. nih.govmdpi.com The synthesis is often achieved through bottom-up methods such as hydrothermal or solvothermal treatments, where the precursor molecules undergo dehydration, polymerization, and carbonization under high temperature and pressure. nih.govmdpi.com

The resulting CDs possess desirable characteristics such as high photostability, good water solubility, low cytotoxicity, and tunable fluorescence. mdpi.com The optical properties of CDs, including their emission wavelength and quantum yield (QY), are influenced by the synthesis conditions and the structure of the precursor. nih.gov The presence of heteroatoms (like nitrogen or sulfur) and various functional groups (carboxyl, hydroxyl, carbonyl) on the CD surface, derived from the precursors, can create surface states that dictate the fluorescence behavior. mdpi.com For instance, CDs synthesized from different aromatic precursors can be engineered to emit blue, yellow, or red light, with quantum yields varying significantly.

Table 1: Illustrative Properties of Carbon Dots Derived from Aromatic Precursors

CD Type Emission Wavelength (nm) Quantum Yield (QY) Average Lifetime (ns)
Blue-CDs 440 33% 5.08
Yellow-CDs 530 59% 5.17
Red-CDs 580 11% 5.65

Macrocyclic Schiff Bases with Luminescence Properties

This compound is a key component in the synthesis of macrocyclic Schiff bases, which are large, ring-like molecules formed through the condensation reaction between a dialdehyde (B1249045) and a diamine. rsc.orgrsc.org The resulting imine (-C=N-) linkages are integral to the macrocyclic structure. These compounds and their metal complexes are of significant interest due to their potential as fluorescent probes and materials for optical devices. rsc.orgmdpi.com

The fluorescence of these Schiff bases can be modulated by the introduction of metal ions. Many Schiff base ligands exhibit weak fluorescence on their own but show a significant enhancement or "turn-on" of luminescence upon coordination with specific metal ions, such as Zn(II). rsc.org This effect is often attributed to the chelation-enhanced fluorescence (CHEF) mechanism, where the metal ion binds to the ligand, increasing the structural rigidity of the molecule and inhibiting non-radiative decay pathways. This property makes them highly selective and sensitive chemosensors. For example, a Schiff-base ligand derived from 2-hydroxy-5-methylisophthalaldehyde (B1214215) has been shown to act as a fluorescent turn-on probe for Zn(II) ions. rsc.org

Table 2: Examples of Schiff Base Probes and Their Fluorescent Sensing Capabilities

Probe Precursor Analyte Detected Fluorescent Response
2-hydroxy-5-methylisophthalaldehyde Zn(II) Fluorescence turn-on
Carbazole-dialdehyde Zn(II) Blue luminescence turn-on
o-Vanillin Al(III) High selectivity and sensitivity
Salicylaldehyde Al(III) Low limit of detection

Polymer Nanoparticles for Sensing Applications

Polymer nanoparticles (PNPs) are utilized extensively in the development of advanced sensors for a wide range of analytes, including ions, gases, and biological molecules. mdpi.comresearchgate.net this compound can be used as a monomer or a cross-linking agent to synthesize functional polymers that can be formulated into nanoparticles. These nanoparticles can be designed to interact with specific targets, leading to a measurable change in their optical or electrochemical properties. mdpi.commdpi.comnih.gov

The design of these sensing materials often involves incorporating recognition elements into the polymer structure. researchgate.net The interaction between the nanoparticle and the analyte can trigger various responses, such as a change in fluorescence intensity, a colorimetric shift, or an alteration in electrical conductivity. mdpi.com For instance, nanoparticles can be modified with materials like bismuth to enhance their sensitivity for detecting heavy metal ions such as cadmium(II). mdpi.comnih.gov The versatility of polymer chemistry allows for the creation of nanocomposites with superior durability, sensitivity, and selectivity compared to neat polymers. researchgate.net

A sophisticated application of functional polymers is in the creation of self-reporting nanoparticles that signal a specific event through chemiluminescence (CL). rsc.orgrsc.org This process involves designing a polymer that undergoes a structural transformation, such as unfolding or degradation, in response to a particular stimulus. rsc.org This transformation, in turn, triggers a chemical reaction that produces light.

For example, a polymer nanoparticle can be synthesized with a backbone that includes motifs responsive to reactive oxygen species (ROS). researchgate.net Upon interaction with ROS, the polymer undergoes a controlled, stepwise degradation. researchgate.net If a chemiluminescent agent (e.g., a phenyloxalate or luminol (B1675438) derivative) and a fluorescent dye are also incorporated, the energy released during the degradation can be transferred to the dye, which then emits light. rsc.orgresearchgate.net This mechanism allows the nanoparticle to "self-report" the presence of the stimulus with a high signal-to-noise ratio, as chemiluminescence does not require an external light source for excitation. researchgate.net Polymers derived from this compound could potentially be integrated into such systems, where the cleavage of bonds within the polymer backbone initiates the chemiluminescent cascade.

The ability to control the breakdown of polymeric materials is crucial for applications in drug delivery, transient electronics, and environmental remediation. By incorporating specific cleavable linkages into the polymer backbone, materials can be designed to degrade selectively under specific conditions. nih.gov

Polymers synthesized using this compound can be designed with functionalities that are susceptible to specific triggers, such as light of a particular wavelength. nih.gov For instance, by creating polymers with photoresponsive groups in their main chain, it is possible to induce chain scission upon irradiation with UV light. nih.gov This process can be highly selective; different photoresponsive groups that absorb at distinct wavelengths can be incorporated into different blocks of a copolymer, allowing for the sequential and selective degradation of specific parts of the polymer architecture. nih.gov This wavelength-controlled degradation enables precise manipulation of the material's properties on demand. The degradation process involves the cleavage of covalent bonds in the polymer backbone, leading to a reduction in molecular weight and an irreversible change in the material's properties. mdpi.com

Thin Film Deposition of Fluorescent Complexes

For many applications in optoelectronics and sensing, it is necessary to process fluorescent materials into thin films on a solid substrate. mdpi.comresearchgate.net Fluorescent complexes derived from this compound, such as the macrocyclic Schiff bases discussed previously, can be deposited as thin, uniform layers using various techniques. mdpi.com

Methods for thin film fabrication include solvothermal deposition, spin-coating, and electrophoretic deposition. mdpi.com These techniques allow for the creation of continuous and mechanically stable films on substrates like gold or glass. researchgate.net The availability of porous, functional thin films opens up possibilities for creating highly sensitive sensors, as the high surface area and anchored nature of the film provide enhanced interaction with analytes. researchgate.net Luminescent metal-organic framework (MOF) thin films, for example, are being explored for sensing temperature, ions, and hazardous gases. mdpi.com The ability to form thin films is a critical step in translating the unique properties of these molecular complexes into functional devices. rsc.org

Hierarchical Organic-Inorganic Carriers

Hierarchical organic-inorganic carriers are composite materials that possess structured features on multiple length scales. These materials combine the properties of both organic and inorganic components to create advanced functional materials for applications such as catalysis, separation, and drug delivery. The synthesis of these materials often involves techniques like self-assembly and templating to control the structure and morphology. A review of the literature on hierarchical organic-inorganic materials does not show any instance of this compound being used as an organic precursor or component in their fabrication.

Organic Reaction Pathways and Synthetic Utility

Condensation Reactions: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgscienceinfo.com This reaction typically proceeds via nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The active methylene compound is characterized by a CH2 group flanked by two electron-withdrawing groups (Z), such as -CO2R, -COR, -CN, or -NO2, which increase the acidity of the methylene protons. wikipedia.org

In the context of 2-methylisophthalaldehyde, its two aldehyde moieties can react with active methylene compounds. While direct studies on this compound are specific, extensive research on the closely related isophthalaldehyde (B49619) provides a strong model for its reactivity. sphinxsai.com In these reactions, a base like piperidine (B6355638) is often used as a catalyst to deprotonate the active methylene compound, forming a resonance-stabilized enolate. scienceinfo.com This enolate then acts as a nucleophile, attacking the carbonyl carbons of the dialdehyde (B1249045). scienceinfo.com

The reaction of isophthalaldehyde with various active methylene compounds demonstrates the versatility of this transformation, with yields being influenced by the nature of the electron-withdrawing groups on the methylene component and the reaction conditions. sphinxsai.com For instance, reactions performed in ethanol (B145695) with a piperidine catalyst have yielded a range of products with yields from 26.8% to 94.6%. sphinxsai.com

Table 1: Knoevenagel Condensation of Isophthalaldehyde with Active Methylene Compounds sphinxsai.com

Active Methylene Compound Reaction Time (Reflux) Yield (%)
Malononitrile 3 hours 94.6
Methyl Cyanoacetate 4 hours 87.5
Ethyl Cyanoacetate 4 hours 81.3
Methyl Acetoacetate 3 hours 52.7
Acetyl Acetone 2 hours 44.2

This data, based on isophthalaldehyde, is illustrative of the expected reactivity for this compound.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. wikipedia.orgtcichemicals.com These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. acsgcipr.orgbeilstein-journals.org

Aromatic aldehydes are common substrates in many well-known MCRs, including the Strecker synthesis of amino acids, the Hantzsch dihydropyridine (B1217469) synthesis, and the Biginelli reaction for producing dihydropyrimidinones. tcichemicals.com Given its bifunctional nature, this compound is a prime candidate for MCRs, capable of participating in reactions at one or both of its aldehyde sites. This allows for the synthesis of complex heterocyclic structures and polymers. For example, the Ugi and Passerini reactions, which are based on isocyanides, frequently employ aldehydes to create peptide-like structures. wikipedia.org The bifunctionality of this compound could lead to the formation of bis-adducts or polymeric materials under MCR conditions.

Cyclization Reactions

The aldehyde groups of this compound can participate in intramolecular or intermolecular cyclization reactions to form oxygen-containing heterocyclic rings (oxocycles). One notable pathway is through an intramolecular α-arylation reaction. This can be achieved through organo-SOMO (Singly Occupied Molecular Orbital) catalysis, where the aldehyde is first condensed with a chiral secondary amine to form an enamine. nih.gov Selective oxidation of this enamine generates a 3π-electron radical cation, which can then undergo an enantioselective reaction with a tethered aromatic group, leading to the formation of a cyclic α-aryl aldehyde. nih.gov

Another potential pathway involves the intramolecular Cannizzaro reaction, particularly relevant for dialdehydes like o-phthalaldehyde, a structural isomer of this compound. Under certain conditions, one aldehyde group can be oxidized to a carboxylic acid while the other is reduced to an alcohol, which can then cyclize to form a phthalide.

Diels-Alder Reactions (Photoinduced)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org A photoinduced variant of this reaction can be achieved with ortho-substituted methyl benzaldehydes, such as o-tolualdehyde, which bears a structural resemblance to one half of the this compound molecule. acs.orgnih.gov

Upon photolysis, these compounds can undergo a tandem photoenolization-hetero-Diels-Alder cycloaddition. nih.gov The process begins with the light-induced intramolecular abstraction of a hydrogen atom from the methyl group by the excited aldehyde, forming a highly reactive (E)-photoenol. acs.orgresearchgate.net This transient species acts as a diene. In a remarkable solid-state reaction, this in situ generated diene can then react with a ground-state aldehyde molecule (acting as a dienophile) in a hetero-Diels-Alder fashion. nih.gov This tandem process leads to the highly diastereoselective formation of trans-3-arylisochromanols in excellent yields. nih.gov This strategy relies on the photoenol being sufficiently stable to react rather than undergoing cyclization to a benzocyclobutenol. nih.gov Given its structure, this compound possesses the necessary o-methyl and aldehyde groups, suggesting its potential to undergo similar photoinduced cycloadditions, potentially leading to more complex, dimeric, or polymeric structures.

The Diels-Alder reaction can be employed as a key bond-forming step in step-growth polymerization to create robust polymers. nih.gov This process typically involves reacting a monomer containing two diene functionalities with a monomer containing two dienophile functionalities. The repeated cycloaddition reactions link the monomers together to form a long polymer chain.

While direct polymerization of this compound via this method is not extensively documented, its derivatives can be envisioned as monomers for such processes. For example, the Knoevenagel condensation products of this compound (as described in section 4.1.1) could be designed to act as bis-dienophiles. Alternatively, the photoenolization process (section 4.3) could theoretically be harnessed to generate bis-dienes in situ from a suitable derivative, which could then react with a bis-dienophile to form a polymer. This approach is conceptually similar to the synthesis of aromatic polyimides, where a soluble precursor polymer containing Diels-Alder adducts is synthesized first and then converted to the final, often insoluble, polyimide via a retro-Diels-Alder reaction at elevated temperatures. ucf.edu

Based on comprehensive research, it has been determined that there is a lack of available scientific literature regarding the specific derivatization of the chemical compound “this compound” for particular applications. Numerous searches have consistently redirected to a similar but distinct compound, “2-Hydroxy-5-methylisophthalaldehyde,” indicating a significant gap in the publicly accessible research for the requested subject.

Therefore, this article cannot be generated as per the provided outline and instructions due to the absence of specific research findings on the derivatization of this compound. To fulfill the user's request accurately and adhere to the strict inclusion criteria, documented scientific evidence of its derivatization and subsequent applications is necessary. Without such information, any generated content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Supramolecular Chemistry and Host Materials

Construction of Multi-dimensional Supramolecular Structures

The ability of 2-hydroxy-5-methylisophthalaldehyde (B1214215) to form bridging ligands is fundamental to the construction of multi-dimensional supramolecular structures. Schiff base ligands derived from this aldehyde can coordinate to multiple metal centers, creating intricate networks that extend in one, two, or three dimensions.

A notable example involves the synthesis of dinuclear copper(II) complexes using tridentate Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde and either histamine (B1213489) or 2-(2-aminoethyl)pyridine. mdpi.comsemanticscholar.orgnih.govresearchgate.net In these systems, the phenolic oxygen of the ligand acts as a bridge between two copper(II) ions. mdpi.comnih.gov In the case of the histamine-derived ligand, the resulting [Cu₂(L¹)Cl₂]⁺ units further self-assemble through chloride bridges to form a one-dimensional chain structure. mdpi.comnih.gov This demonstrates the principle of using a primary coordination complex as a building block for a higher-order, multi-dimensional assembly.

The formation of these extended structures is dictated by the coordination geometry of the metal ion and the nature of the ancillary ligands. The flexibility of the Schiff base ligand, combined with the directional preferences of the metal-ligand bonds, allows for a degree of control over the final supramolecular architecture.

Table 1: Crystallographic Data for a Dinuclear Copper(II) Complex Derived from a 2-Hydroxy-5-methylisophthalaldehyde Schiff Base

Parameter Value
Empirical Formula C₂₆H₂₈Cl₆Cu₄N₆O₂
Formula Weight 1079.48
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.337(3)
b (Å) 14.591(3)
c (Å) 20.219(4)
β (°) 107.45(3)
Volume (ų) 3753.8(13)
Z 4

Data sourced from a study on dinuclear copper(II) complexes. mdpi.com

Design of Metallohosts

The dinuclear metal complexes formed from 2-hydroxy-5-methylisophthalaldehyde-derived ligands can be considered as fundamental units for the design of more complex metallohosts. mdpi.com These structures, often referred to as metallo-receptors or metallo-cages, are capable of encapsulating guest molecules within a defined cavity. The size and shape of this cavity, as well as its chemical environment, can be tailored by modifying the organic ligand and the coordinating metal ion.

In the dinuclear copper(II) complexes previously described, the Schiff base ligand creates a pocket around the two metal centers. mdpi.comnih.gov This pocket can potentially accommodate small guest molecules, and the Lewis acidic character of the copper(II) ions can contribute to guest binding. The synthesis of a tetranuclear coordination compound from a tridentate ligand based on 2-hydroxy-5-methylisophthalaldehyde further highlights its utility in creating complex host structures. biosynth.com

Table 2: Selected Bond Lengths and Angles for a Dinuclear Cu(II) Complex

Bond/Angle Length (Å) / Angle (°)
Cu1-O1 1.954(2)
Cu2-O1 1.961(2)
Cu1···Cu2 3.012(1)
Cu1-O1-Cu2 97.9(1)

Data illustrates the bridging nature of the phenolic oxygen from the 2-hydroxy-5-methylisophthalaldehyde-derived ligand. mdpi.com

Supramolecular Polymer Assemblies

While the formation of discrete polynuclear complexes and one-dimensional coordination polymers from 2-hydroxy-5-methylisophthalaldehyde is well-documented, its incorporation into higher-order supramolecular polymer assemblies is a developing area of research. Supramolecular polymers are long-chain structures held together by non-covalent interactions, offering properties such as self-healing and responsiveness to external stimuli. rsc.orgbohrium.com

The dinuclear complexes derived from 2-hydroxy-5-methylisophthalaldehyde can be envisioned as monomers for supramolecular polymerization. mdpi.comnih.gov The formation of the one-dimensional chain structure through chloride bridges is a prime example of a coordination polymer, which can be considered a type of supramolecular polymer. mdpi.comnih.gov Further research could explore the use of other non-covalent interactions, such as hydrogen bonding or π-π stacking, to link these dinuclear units into more complex and potentially functional supramolecular polymer assemblies.

The introduction of functional groups onto the periphery of the Schiff base ligands could provide sites for secondary interactions, leading to the formation of two- or three-dimensional supramolecular networks. The stimuli-responsive nature of the metal-ligand bonds could also be exploited to create dynamic materials that can assemble and disassemble in response to external signals. mdpi.comnih.gov

Advanced Spectroscopic and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost.

Theoretical Elucidation of Electronic Structures and Spectral Properties

DFT calculations are instrumental in providing a detailed picture of the electronic landscape of 2-Methylisophthalaldehyde. By employing functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry to its lowest energy state. nih.gov This optimized structure provides foundational data on bond lengths, bond angles, and dihedral angles.

A key output from these calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps predict the chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO would likely be centered on the electron-withdrawing aldehyde groups. Time-dependent DFT (TD-DFT) calculations can further refine this by predicting the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov

Table 1: Typical Parameters and Outputs from DFT Calculations for an Organic Molecule

Computational Parameter Description/Example Derived Property
Functional B3LYP, PBE0, M06-2X Influences the accuracy of energy and geometry calculations.
Basis Set 6-31G(d,p), cc-pVTZ Defines the set of functions used to build molecular orbitals.
Software Gaussian, ORCA, GAMESS Program used to perform the calculations.
Output Data Optimized Geometry Bond lengths, bond angles, dihedral angles.
HOMO/LUMO Energies Ionization potential, electron affinity, HOMO-LUMO gap.
Vibrational Frequencies Predicted IR and Raman spectra for functional group identification.

Advanced Spectroscopic Characterization Techniques (beyond basic identification)

While basic spectroscopic methods like NMR and IR are used for routine identification, advanced techniques are required to probe deeper into the molecular structure and photophysical behavior of this compound and its derivatives.

X-ray Crystallography for Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous data on its molecular conformation, including the planarity of the benzene (B151609) ring and the orientation of the methyl and aldehyde substituents.

The analysis would yield precise bond lengths and angles, allowing for direct comparison with values obtained from theoretical DFT calculations. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing intermolecular interactions such as C–H···O hydrogen bonds or π–π stacking, which govern the material's bulk properties.

Table 2: Illustrative Data Obtainable from X-ray Crystallography

Parameter Example of Information Determined
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths C=O, C-C, C-H distances (Å)
Bond Angles O=C-C, C-C-C angles (°)
Torsion Angles Defines the orientation of substituents relative to the ring.

| Intermolecular Forces | Presence and geometry of hydrogen bonds, van der Waals contacts. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Magnetic Interactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. This compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and is therefore EPR silent.

However, EPR spectroscopy becomes a vital tool for studying systems derived from this compound. For instance, if the compound is used as a ligand to form complexes with paramagnetic transition metal ions (e.g., Cu²⁺, Mn²⁺), EPR can provide detailed information about the metal's oxidation state and coordination environment. nih.govrsc.org It can also be used to detect and characterize transient radical intermediates that may form during chemical reactions involving this compound. nih.gov The technique of spin trapping, where a reactive radical reacts with a "spin trap" molecule to form a more stable radical, could be employed to study reaction mechanisms. nih.gov

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light energy. While this compound itself is not expected to be strongly fluorescent, its two aldehyde groups serve as reactive handles for the synthesis of highly luminescent molecules.

By reacting this compound with various amines, fluorescent Schiff base derivatives can be readily prepared. These derivatives often feature extended π-conjugated systems, which can lead to significant fluorescence. The luminescent properties of such derivatives can be sensitive to their environment. For example, they can be designed as "turn-on" fluorescent chemosensors, where the binding of a specific metal ion restricts intramolecular rotation or modifies electronic properties, leading to a dramatic increase in fluorescence intensity. The emission and excitation wavelengths, quantum yield, and fluorescence lifetime are key parameters measured in these studies.

Table 3: Representative Data from Fluorescence Spectroscopy Studies on a Schiff Base Derivative

Condition Excitation λmax (nm) Emission λmax (nm) Fluorescence Quantum Yield (Φ) Observation
Derivative alone in Ethanol (B145695) 380 460 0.05 Weak fluorescence.
Derivative + Zn²⁺ in Ethanol 385 455 0.65 Strong fluorescence enhancement ("turn-on" effect).

| Derivative + Cu²⁺ in Ethanol | 380 | - | ~0 | Fluorescence quenching due to paramagnetic ion. |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. libretexts.org The spectrum of this compound is expected to be dominated by electronic transitions associated with its aromatic ring and carbonyl functional groups.

The primary transitions anticipated are π → π* and n → π*. shu.ac.ukyoutube.com

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with high molar absorptivity and are associated with the conjugated system of the benzene ring and aldehyde groups.

n → π transitions:* These are lower-energy transitions that involve promoting a non-bonding electron (from the lone pairs on the oxygen atoms of the aldehyde groups) to a π* antibonding orbital. These transitions are generally weaker (lower molar absorptivity) than π → π* transitions.

The position of the absorption maximum (λmax) is sensitive to the solvent polarity and the extent of conjugation in the molecule. shu.ac.uk

Table 4: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Relative Intensity
π → π * π (Aromatic/Carbonyl) → π* (Aromatic/Carbonyl) 200 - 300 nm Strong

| n → π * | n (Carbonyl Oxygen) → π* (Carbonyl) | 300 - 350 nm | Weak |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.

The IR spectrum of 2-Hydroxy-5-methylisophthalaldehyde (B1214215) displays several key absorption bands that confirm its molecular structure. The primary functional groups are the hydroxyl (-OH) group, two aldehyde (-CHO) groups, and a substituted benzene ring.

O-H Stretching: A broad absorption band characteristic of the hydroxyl group's stretching vibration is expected in the region of 3200-3600 cm⁻¹. This broadening is typically due to intermolecular hydrogen bonding.

C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aldehydic C-H stretch is a distinctive feature and usually appears as two weak bands in the region of 2700-2900 cm⁻¹.

C=O Stretching (Aldehyde): A very strong and sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde groups is a prominent feature, typically found in the 1680-1700 cm⁻¹ range. Its exact position can be influenced by conjugation with the aromatic ring.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to one or more bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group is expected to appear in the 1200-1300 cm⁻¹ range.

The gas-phase IR spectrum for 2-Hydroxy-5-methylisophthalaldehyde is available in the NIST/EPA Gas-Phase Infrared Database. An Attenuated Total Reflectance (ATR) IR spectrum is also available through PubChem, sourced from Sigma-Aldrich. nih.gov

Table 1: Characteristic IR Absorption Bands for 2-Hydroxy-5-methylisophthalaldehyde

Wavenumber Range (cm⁻¹) Functional Group Type of Vibration
3200-3600 Hydroxyl (-OH) O-H Stretch
> 3000 Aromatic Ring C-H Stretch
2700-2900 Aldehyde (-CHO) C-H Stretch
1680-1700 Aldehyde (-CHO) C=O Stretch
1450-1600 Aromatic Ring C=C Stretch

Magnetic Susceptibility Measurements

Magnetic susceptibility is a measure of how a material responds to an applied magnetic field. Materials are classified as diamagnetic if they are repelled by a magnetic field, or paramagnetic if they are attracted to it. This behavior is determined by the electronic structure of the compound. Paramagnetism arises from the presence of unpaired electrons, while diamagnetism is a property of all materials and results from paired electrons.

For 2-Hydroxy-5-methylisophthalaldehyde, a diamagnetic behavior is expected. As a stable organic molecule, all its valence electrons are paired in bonding or non-bonding orbitals. There are no unpaired electrons, and therefore, it should not exhibit paramagnetism. When placed in a magnetic field, it would be weakly repelled.

Thermal Analysis (e.g., TG-DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve plots mass loss versus temperature, providing information on thermal stability, decomposition temperatures, and the composition of the material.

Differential Thermal Analysis (DTA): This technique measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. A DTA curve shows endothermic (heat-absorbing) or exothermic (heat-releasing) events, such as melting, crystallization, or decomposition.

For 2-Hydroxy-5-methylisophthalaldehyde, a combined TG-DTA analysis would provide valuable information. The DTA curve would be expected to show a sharp endothermic peak corresponding to its melting point, which is reported to be around 113 °C. wikipedia.org At higher temperatures, the TGA curve would show mass loss corresponding to the thermal decomposition of the compound. The pattern of decomposition can reveal information about the mechanism of degradation.

While thermal studies have been conducted on derivatives and complexes of this compound saudijournals.comnih.gov, specific TG-DTA thermograms for pure 2-Hydroxy-5-methylisophthalaldehyde were not found in the surveyed literature. A typical analysis would likely show it to be thermally stable up to its melting point, followed by decomposition at higher temperatures. nih.gov

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology. SEM analysis provides detailed information about the size, shape, and surface texture of particles.

An SEM study of solid, crystalline 2-Hydroxy-5-methylisophthalaldehyde would reveal the external morphology of its crystals. This could include identifying the crystal habit (e.g., platelets, needles), the degree of aggregation, and the surface topography. This information is valuable for understanding the material's physical properties, such as its flowability and dissolution rate, which are important in various applications.

Despite the utility of this technique, specific SEM micrographs or detailed studies on the particle morphology of 2-Hydroxy-5-methylisophthalaldehyde are not available in the public research literature reviewed for this article.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a very high-resolution scanning probe microscopy technique that can provide images of surfaces at the nanoscale. An AFM works by scanning a sharp tip over the sample surface. The forces between the tip and the sample are measured to create a three-dimensional topographic map.

AFM could be used to investigate the surface of 2-Hydroxy-5-methylisophthalaldehyde crystals in great detail. It can measure surface roughness with high precision and visualize nanoscale features such as crystal growth steps, defects, and grain boundaries. This level of detail is crucial for studies related to crystal engineering and understanding surface reactivity.

As with SEM, dedicated AFM studies focusing on the surface topography of 2-Hydroxy-5-methylisophthalaldehyde have not been identified in the available literature.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. This analysis is based on the electron distribution of a molecule calculated from its crystal structure data. The Hirshfeld surface partitions the crystal space, defining the region where a given molecule dominates the electron density. By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify specific regions of close intermolecular contact, which correspond to interactions such as hydrogen bonds.

The crystal structure of 2,6-diformyl-4-methylphenol was redetermined at 200 K, providing the necessary crystallographic data for such an analysis. researchgate.net The molecule is reported to be essentially flat. researchgate.net A Hirshfeld analysis would elucidate the key intermolecular interactions governing the crystal packing.

The primary interactions expected for 2-Hydroxy-5-methylisophthalaldehyde are:

Intramolecular O-H···O Hydrogen Bond: A strong intramolecular hydrogen bond is observed between the phenolic hydroxyl group and the oxygen of an adjacent formyl group. researchgate.net

C-H···O Interactions: Weak hydrogen bonds between the carbon-hydrogen bonds of the aromatic ring or aldehyde groups and the oxygen atoms of neighboring molecules are likely to be significant.

π-π Stacking: The flat, aromatic nature of the molecule suggests that π-π stacking interactions between the benzene rings of adjacent molecules could play a role in the crystal packing, with a reported intercentroid distance of 3.9020(11) Å between adjacent rings. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylisophthalaldehyde, and what are their respective yields and purity outcomes?

  • Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts alkylation followed by oxidation or direct formylation of substituted toluene derivatives. For reproducibility, protocols must specify catalyst types (e.g., AlCl₃ for Friedel-Crafts), reaction temperatures, and purification steps (e.g., column chromatography). Yields and purity depend on stoichiometric ratios and solvent selection, with HPLC and NMR used to verify structural integrity and purity (>95%) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aldehyde and methyl group positions. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while Fourier-Transform Infrared Spectroscopy (FTIR) validates functional groups. Mass spectrometry (MS) provides molecular weight confirmation. Detailed spectral data should be cross-referenced with literature to avoid misassignment .

Q. How should researchers design experiments to assess the reactivity of this compound in condensation reactions?

  • Methodological Answer: Reactivity studies should vary parameters such as pH, temperature, and nucleophile concentrations (e.g., amines for Schiff base formation). Kinetic assays using UV-Vis spectroscopy can track reaction progress. Control experiments with analogous aldehydes (e.g., isophthalaldehyde) help benchmark reactivity differences. Data should be analyzed using rate equations and Arrhenius plots to deduce activation energies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across different studies?

  • Methodological Answer: Discrepancies in melting points or solubility often arise from impurities or polymorphic forms. Researchers should replicate experiments under standardized conditions (e.g., IUPAC-recommended solvents) and employ Differential Scanning Calorimetry (DSC) for melting point validation. Cross-laboratory collaborations using identical batches can isolate methodological vs. material variability .

Q. What computational approaches are validated for predicting the behavior of this compound in complex reaction systems?

  • Methodological Answer: Density Functional Theory (DFT) calculations model electronic structures to predict regioselectivity in reactions. Molecular Dynamics (MD) simulations assess solvation effects and aggregation tendencies. These models must be validated against experimental kinetics and spectroscopic data. Software like Gaussian or ORCA with solvent correction parameters (e.g., PCM) improves accuracy .

Q. What strategies are effective in elucidating the environmental fate of this compound given the current lack of ecotoxicological data?

  • Methodological Answer: Pilot biodegradation studies using OECD 301 protocols (e.g., closed bottle tests) can assess microbial breakdown. Soil mobility assays (column leaching) paired with High-Resolution Mass Spectrometry (HRMS) detect transformation products. Ecotoxicity gaps (e.g., LC₅₀ for aquatic organisms) require tiered testing, starting with Daphnia magna acute toxicity assays .

Q. How can the lack of in vivo toxicity data for this compound be methodologically addressed in preclinical studies?

  • Methodological Answer: Prioritize in vitro cytotoxicity screening (e.g., MTT assays on HepG2 cells) to identify hazardous concentrations. If thresholds exceed 100 µM, proceed to rodent models (OECD 423 guidelines) with dose-escalation designs. Histopathological and biochemical markers (e.g., liver enzymes) should be monitored. Ethical review boards must approve protocols to align with 3R principles (Replacement, Reduction, Refinement) .

Data Reporting and Reproducibility

Q. What are the best practices for ensuring reproducibility in the synthesis of this compound?

  • Methodological Answer: Document all variables: catalyst purity, solvent drying methods, and inert atmosphere conditions. Provide raw spectral data (e.g., NMR peak integrals) in supplementary materials. Use reference standards (e.g., Aldrich) for calibration. Reproducibility checks require independent replication by a second researcher using the same protocol .

Q. How should researchers address analytical uncertainties in quantifying trace impurities in this compound?

  • Methodological Answer: Employ Gas Chromatography-Mass Spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) to enhance precision. Limit of Detection (LOD) and Limit of Quantification (LOQ) must be calculated via calibration curves. Statistical tools like Grubbs’ test identify outliers in replicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.